2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide
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Overview
Description
2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide is a complex organic compound with a molecular formula of C20H23FN2O2S. This compound is known for its unique chemical structure, which includes a sulfanyl group attached to a dimethylphenyl ring, a fluoro-substituted phenyl ring, and a phenylpiperazine moiety.
Preparation Methods
The synthesis of 2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 2,4-dimethylphenyl thiol with an appropriate halogenated compound to form the sulfanyl intermediate.
Introduction of the fluoro-substituted phenyl ring: The sulfanyl intermediate is then reacted with a fluoro-substituted phenyl compound under specific conditions to introduce the fluoro group.
Formation of the phenylpiperazine moiety: The final step involves the reaction of the intermediate with a phenylpiperazine compound to form the desired product
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. These methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the fluoro-substituted phenyl ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylpiperazine moiety, using reagents like sodium hydride or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically results in the formation of sulfoxides or sulfones, while reduction of the fluoro-substituted phenyl ring can lead to the formation of de-fluorinated products.
Scientific Research Applications
2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
2-[(2,4-dimethylphenyl)sulfanyl]aniline: This compound shares the sulfanyl and dimethylphenyl groups but lacks the fluoro-substituted phenyl ring and phenylpiperazine moiety.
2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(morpholin-4-yl)phenyl]acetamide: This compound is similar but contains a morpholine ring instead of the phenylpiperazine moiety
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3OS/c1-19-8-11-25(20(2)16-19)32-18-26(31)28-21-9-10-24(23(27)17-21)30-14-12-29(13-15-30)22-6-4-3-5-7-22/h3-11,16-17H,12-15,18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIRVXMBBUFGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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